

Spectroscopic Profile of 4-Fluoro-3-nitrobenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzyl bromide

Cat. No.: B1254260

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Fluoro-3-nitrobenzyl bromide**, a key reagent and building block in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for **4-Fluoro-3-nitrobenzyl bromide**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
8.10	dd	7.1, 2.2	Ar-H
7.67	m	Ar-H	
7.29	dd	10.7, 8.6	Ar-H
4.49	s	$-\text{CH}_2\text{Br}$	

Solvent: CDCl₃, Frequency: 270 MHz

Table 2: ¹³C NMR Spectral Data

Experimental ¹³C NMR data for **4-Fluoro-3-nitrobenzyl bromide** is not readily available in the public domain. However, analysis of structurally similar compounds, such as other substituted nitrobenzyl derivatives, can provide an estimation of the expected chemical shifts. For instance, in related compounds, the benzylic carbon (-CH₂Br) typically appears in the range of 30-35 ppm. The aromatic carbons exhibit complex splitting patterns due to fluorine coupling, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

Table 3: IR Spectral Data

Experimental IR data for **4-Fluoro-3-nitrobenzyl bromide** is not explicitly available. However, characteristic absorption bands can be predicted based on its functional groups. Key expected peaks include:

Wavenumber (cm ⁻¹)	Functional Group
~1530 and ~1350	Asymmetric and symmetric NO ₂ stretching
~1250	C-F stretching
~3100-3000	Aromatic C-H stretching
~1600, ~1475	Aromatic C=C stretching
~1200	C-Br stretching

Table 4: Mass Spectrometry (MS) Data

Predicted mass-to-charge ratios (m/z) for various adducts of **4-Fluoro-3-nitrobenzyl bromide** have been calculated.

Adduct	Predicted m/z
[M+H] ⁺	233.95606
[M+Na] ⁺	255.93800
[M-H] ⁻	231.94150
[M+NH ₄] ⁺	250.98260
[M+K] ⁺	271.91194

Experimental Protocols

Detailed methodologies for the acquisition of the presented and expected spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of **4-Fluoro-3-nitrobenzyl bromide**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 270 MHz or higher).
- Solvent: CDCl₃.
- Temperature: 298 K.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

- Spectral Width: Approximately 10-12 ppm.

- Relaxation Delay: 1-2 seconds.

3. ^{13}C NMR Data Acquisition (General Protocol):

- Instrument: A standard NMR spectrometer with a carbon probe.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Program: Standard proton-decoupled ^{13}C experiment.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ^{13}C NMR to achieve an adequate signal-to-noise ratio.
- Spectral Width: Approximately 200-220 ppm.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-Fluoro-3-nitrobenzyl bromide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.

- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

1. Sample Preparation:

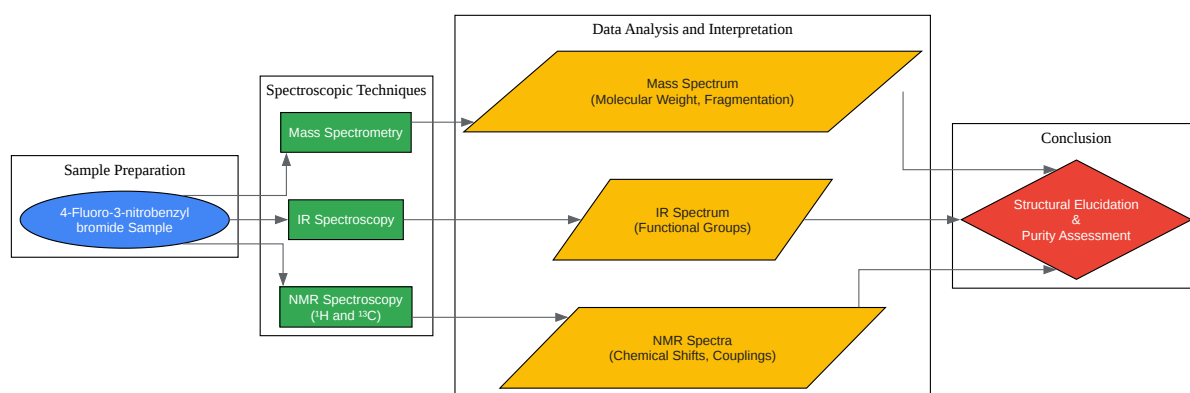
- Prepare a dilute solution of **4-Fluoro-3-nitrobenzyl bromide** in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

- Instrument: A mass spectrometer equipped with an electrospray ionization source.
- Ionization Mode: Positive or negative ion mode can be used to observe different adducts.
- Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- The specific parameters for the ion source, such as capillary voltage and cone voltage, should be optimized for the compound.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **4-Fluoro-3-nitrobenzyl bromide**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectral characterization of **4-Fluoro-3-nitrobenzyl bromide**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoro-3-nitrobenzyl bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1254260#4-fluoro-3-nitrobenzyl-bromide-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1254260#4-fluoro-3-nitrobenzyl-bromide-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com